N-(3,4-dimethoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
N-(3,4-dimethoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core modified with a 4-fluorobenzyl group at position 3 and a thioacetamide-linked 3,4-dimethoxyphenyl moiety at position 5.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN6O3S/c1-30-16-8-7-15(9-17(16)31-2)25-18(29)11-32-21-19-20(23-12-24-21)28(27-26-19)10-13-3-5-14(22)6-4-13/h3-9,12H,10-11H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJXWKUCMRTXIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
- Chemical Formula : CHFNOS
- Molecular Weight : 454.5 g/mol
- CAS Number : 863457-83-4
Synthesis
The synthesis of this compound typically involves the coupling of a 3,4-dimethoxyphenyl moiety with a triazolopyrimidine derivative through thioacetamide linkage. The synthetic route often employs standard organic reactions such as nucleophilic substitutions and condensation reactions under controlled conditions to ensure high yield and purity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds with similar structural motifs. For instance, derivatives containing the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have shown significant inhibition of tubulin polymerization, which is critical for cancer cell proliferation. Research indicates that compounds with the 3′,4′-dimethoxyphenyl ring exhibit enhanced cytotoxicity against various cancer cell lines such as HeLa and A549 cells at micromolar concentrations .
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
- Induction of Apoptosis : Studies suggest that this compound may promote apoptosis through the activation of caspases and alteration of mitochondrial membrane potential .
Antimicrobial Activity
Compounds in the same class have also demonstrated antimicrobial properties. The presence of the thioacetamide group is believed to enhance interaction with bacterial enzymes or membranes, leading to increased antibacterial efficacy against pathogens such as Staphylococcus aureus .
Case Studies
- In Vitro Studies : In vitro assays using human cancer cell lines (e.g., MCF-7 and Bel-7402) have shown that derivatives of this compound can inhibit cell proliferation significantly compared to control groups. Concentrations ranging from 1 to 10 µM were effective in reducing cell viability by over 50% in some cases .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications on the phenyl ring (such as fluorination or methoxylation) can significantly influence biological activity. For example, adding electron-withdrawing groups has been associated with increased potency against certain cancer types .
Data Summary Table
| Property | Value |
|---|---|
| Chemical Formula | CHFNOS |
| Molecular Weight | 454.5 g/mol |
| CAS Number | 863457-83-4 |
| Antitumor Activity | Effective against HeLa and A549 cells at µM levels |
| Antimicrobial Activity | Active against Staphylococcus aureus |
| Mechanism of Action | Inhibition of tubulin polymerization; induction of apoptosis |
Comparison with Similar Compounds
Key Observations :
- The 4-fluorobenzyl group in the target compound mirrors fluorinated substituents in pesticidal (e.g., flumetsulam, ) and medicinal agents (), suggesting improved membrane permeability compared to non-fluorinated analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
